molecular formula C6H16Cl2N2O2S B1529064 N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride CAS No. 1803601-81-1

N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride

Cat. No. B1529064
CAS RN: 1803601-81-1
M. Wt: 251.17 g/mol
InChI Key: HMUMFXHGXRWYCW-UHFFFAOYSA-N
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Description

“N-[2-(Cyclopropylamino)ethyl]methanesulfonamide dihydrochloride” is a chemical compound with the CAS number 1803601-81-1 . It is supplied by various high-quality reference standard suppliers .


Molecular Structure Analysis

The molecular formula of “N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride” is C6H16Cl2N2O2S. The molecular weight is 251.17 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride” include a molecular weight of 251.17 . Unfortunately, other specific properties like boiling point, melting point, and solubility were not available in the sources I found.

Scientific Research Applications

Toxicology and Safety Evaluation

Research on methanesulfonamide compounds has explored their toxicological profiles and potential health impacts. For instance, a study investigated the retinal toxicity associated with occupational exposure to MS-222, a methanesulfonamide-based fish anesthetic, revealing the need for caution to avoid systemic absorption due to its retinotoxicity (Bernstein, Digre, & Creel, 1997). Similarly, the case of severe health issues following the intake of ethyl methanesulfonate highlighted the critical need for understanding the high-dose toxicity of such compounds (Yamazaki, Tajima, & Takeuchi, 2015).

Pharmacokinetics and Drug Delivery

The study of pharmacokinetics and drug delivery mechanisms of methanesulfonamide derivatives has provided valuable insights into their therapeutic potentials. For example, research on colistin methanesulfonate, used in treating cystic fibrosis, has examined its pharmacokinetics, revealing significant advantages of inhalational administration for targeting lung exposure while minimizing systemic exposure (Yapa et al., 2014).

Environmental Presence and Human Exposure

Environmental studies have focused on the occurrence, partitioning, and human exposure risks associated with perfluorinated alkyl sulfonamides, a group related to methanesulfonamide compounds. These studies highlight the presence of such chemicals in indoor and outdoor environments and their implications for human exposure, emphasizing the need for further research on their environmental and health impacts (Shoeib et al., 2005).

properties

IUPAC Name

N-[2-(cyclopropylamino)ethyl]methanesulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.2ClH/c1-11(9,10)8-5-4-7-6-2-3-6;;/h6-8H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUMFXHGXRWYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCNC1CC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.